REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[C:5]([CH:7]=[O:8])[C:4]([CH:9]([F:11])[F:10])=[N:3]1.S(Cl)([Cl:15])(=O)=O>ClC1C=CC=CC=1>[CH3:1][N:2]1[CH:6]=[C:5]([C:7]([Cl:15])=[O:8])[C:4]([CH:9]([F:10])[F:11])=[N:3]1
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Name
|
|
Quantity
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16 g
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Type
|
reactant
|
Smiles
|
CN1N=C(C(=C1)C=O)C(F)F
|
Name
|
|
Quantity
|
13.5 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(Cl)Cl
|
Name
|
2,2-azoisobutyronitrile
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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CONCENTRATION
|
Details
|
The reaction solution was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(C(=C1)C(=O)Cl)C(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.8 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 96.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |